N-Nitrosodiethylamine

描述

This compound is a clear slightly yellow liquid. Boiling point 175-177 °C. Can reasonably be anticipated to be a carcinogen. Used as a gasoline and lubricant additive and as an antioxidant and stabilizer in plastics.

This compound is a nitrosamine that is N-ethylethanamine substituted by a nitroso group at the N-atom. It has a role as a mutagen, a hepatotoxic agent and a carcinogenic agent.

This compound is a synthetic light-sensitive, volatile, clear yellow oil that is soluble in water, lipids, and other organic solvents. It is used as gasoline and lubricant additive, antioxidant, and stabilizer for industry materials. When heated to decomposition, this compound emits toxic fumes of nitrogen oxides. this compound affects DNA integrity, probably by alkylation, and is used in experimental research to induce liver tumorigenesis. It is considered to be reasonably anticipated to be a human carcinogen. (NCI05)

A nitrosamine derivative with alkylating, carcinogenic, and mutagenic properties.

属性

IUPAC Name |

N,N-diethylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNQDOYYEUMPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

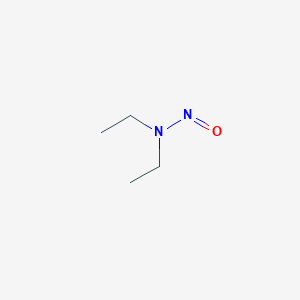

CCN(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021028 | |

| Record name | N-Nitrosodiethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosodiethylamine is a clear slightly yellow liquid. Boiling point 175-177 °C. Can reasonably be anticipated to be a carcinogen. Used as a gasoline and lubricant additive and as an antioxidant and stabilizer in plastics., Slightly yellow liquid; [Merck Index], Clear slightly yellow liquid. | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/859 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

351 °F at 760 mmHg (NTP, 1992), 172 °C, BP: 175-177 °C, 351 °F | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/859 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

145 °F (NTP, 1992), 145 °F | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/859 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 106,000 mg/L at 24 °C, Soluble in water, Soluble in ethanol, ethyl ether; slightly soluble in chloroform, Soluble in alcohol, ether, Soluble in organic solvents and lipids | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9422 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9422 g/ cu cm at 20 °C, 0.9422 | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/859 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5.7 mmHg at 77 °F ; 8.8 mmHg at 94.1 °F (NTP, 1992), 0.86 [mmHg], VP: 0.16, 0.40, 1.6 and 2.7 mm Hg at 0, 10, 30 and 40 °C, respectively, 0.86 mm Hg at 20 °C, 5.7 mmHg | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodiethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Nitrosodiethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/859 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow oil, Slightly yellow liquid | |

CAS No. |

55-18-5 | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylnitrosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodiethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, N-ethyl-N-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosodiethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylnitrosoamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IQ78TTX1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitrosodiethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/859 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

N-Nitrosodiethylamine: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Carcinogenic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

N-Nitrosodiethylamine (NDEA), a potent genotoxic carcinogen, has garnered significant attention within the scientific and pharmaceutical communities. Its presence as a contaminant in various consumer products and active pharmaceutical ingredients necessitates a thorough understanding of its chemical characteristics and biological activity. This technical guide provides an in-depth overview of the core chemical properties, structure, and carcinogenic mechanisms of NDEA, supplemented with detailed experimental protocols and visual pathway diagrams to support research and development efforts.

Chemical and Physical Properties of this compound

This compound is a volatile, light-sensitive, clear yellow oil.[1] A comprehensive summary of its key chemical and physical properties is presented in the table below, facilitating easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C4H10N2O | [2] |

| Molecular Weight | 102.14 g/mol | [2][3] |

| CAS Number | 55-18-5 | [2] |

| Appearance | Clear, slightly yellow liquid | [1][3] |

| Boiling Point | 177 °C | [4][5] |

| Density | 0.95 g/mL | [4][5] |

| Flash Point | 145°F | [6] |

| Vapor Pressure | 5.7 mmHg at 25°C | [3][6] |

| Solubility | Soluble in water, lipids, and other organic solvents. | [1][7] |

| log P (octanol/water) | 0.48 | [8] |

Chemical Structure

This compound is an organic compound characterized by a nitroso group bonded to a diethylamine. Its chemical formula is (C2H5)2NNO.[2] The presence of the N-nitroso group is central to its carcinogenic activity.

Canonical SMILES: CCN(CC)N=O InChI Key: WBNQDOYYEUMPFS-UHFFFAOYSA-N

Carcinogenic Mechanism and Signaling Pathways

The carcinogenicity of this compound is primarily attributed to its metabolic activation, which leads to the formation of highly reactive intermediates that can damage DNA. This process is initiated by cytochrome P450 (CYP) enzymes, predominantly CYP2E1 and CYP2A6, in the liver.[9][10]

The metabolic activation proceeds via α-hydroxylation of one of the ethyl groups, forming an unstable α-hydroxy-N-nitrosodiethylamine intermediate. This intermediate spontaneously decomposes to yield an ethyldiazonium ion, which is a potent alkylating agent.[5] This highly reactive electrophile can then form covalent adducts with cellular macromolecules, most critically with DNA. The formation of DNA adducts, such as O6-ethylguanine (O6-EtG) and O4-ethyldeoxythymidine (O4-EtT), is a critical initiating event in NDEA-induced carcinogenesis.[5][9] These adducts can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations. Such mutations can activate proto-oncogenes or inactivate tumor suppressor genes, ultimately leading to uncontrolled cell proliferation and tumor development.[5]

Caption: Metabolic activation and carcinogenic pathway of this compound.

Experimental Protocols

Accurate and reliable analytical methods are crucial for the detection and quantification of NDEA in various matrices, as well as for studying its metabolic fate and toxicological effects. Below are detailed methodologies for key experiments.

Quantification of this compound in Pharmaceutical Drug Substances by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This protocol is adapted for the analysis of NDEA in sartan drug substances.

A. Sample Preparation

-

Weigh approximately 250 mg of the active pharmaceutical ingredient (API) or an equivalent amount of mixed tablet powder into a 15 mL centrifuge tube.

-

Add 10 mL of 1M Sodium Hydroxide (NaOH) solution to the tube.

-

Vortex the mixture briefly and then shake vigorously for at least 5 minutes.

-

Add 2.0 mL of dichloromethane (B109758) to the suspension, vortex briefly, and shake well for another 5 minutes.

-

Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes.

-

Carefully transfer the lower dichloromethane layer into a GC vial for analysis.

B. GC-MS/MS Instrumental Parameters

-

Instrument: Agilent 7010B triple quadrupole GC/MS/MS or equivalent.

-

Injection Mode: Splitless.

-

Inlet Temperature: 220°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 0.5 minutes.

-

Ramp 1: 20°C/min to 160°C, no hold.

-

Ramp 2: 10°C/min to final temperature.

-

-

Carrier Gas: Helium.

-

MS/MS Mode: Multiple Reaction Monitoring (MRM).

C. Calibration

-

Prepare a mixed nitrosamine (B1359907) stock solution at 1 µg/mL in dichloromethane.

-

Prepare a series of calibration solutions by diluting the stock solution to concentrations ranging from 0.01 to 6.0 ng/mL.

-

Transfer the calibration solutions to GC vials for analysis to generate a calibration curve.

In Vitro Metabolism of this compound using Liver S9 Fractions

This protocol is designed to assess the metabolic activation of NDEA in a laboratory setting.

A. Reagents and Materials

-

This compound (NDEA)

-

Hamster or rat liver S9 fraction

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Mammalian cell line (e.g., for subsequent genotoxicity assessment)

B. Enhanced Metabolization Protocol (EMP)

-

Prepare the S9 mix by combining the liver S9 fraction with the NADPH regenerating system in phosphate buffer. The concentration of S9 can be optimized but is typically higher than in standard protocols to enhance metabolic activation.

-

Pre-incubate the S9 mix at 37°C for a short period.

-

Add the desired concentration of NDEA to the S9 mix.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours) to allow for metabolic activation.

-

The resulting mixture containing the metabolites of NDEA can then be used in subsequent assays, such as genotoxicity tests with mammalian cells.

C. Analysis of Metabolites

-

The formation of NDEA metabolites can be analyzed by HPLC or LC-MS/MS to characterize the metabolic profile.

Experimental and Logical Workflow

The investigation of this compound's properties and biological effects follows a structured workflow, from initial characterization to in-depth toxicological assessment.

Caption: A logical workflow for the comprehensive study of this compound.

References

- 1. helixchrom.com [helixchrom.com]

- 2. epa.gov [epa.gov]

- 3. HPLC Method for Analysis of this compound on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 4. shimadzu.co.kr [shimadzu.co.kr]

- 5. benchchem.com [benchchem.com]

- 6. jopcr.com [jopcr.com]

- 7. edqm.eu [edqm.eu]

- 8. Analysis of this compound by ion chromatography coupled with UV photolysis pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

N-Nitrosodiethylamine (NDEA): A Comprehensive Technical Guide on Synthesis and Formation Pathways

For Researchers, Scientists, and Drug Development Professionals

N-Nitrosodiethylamine (NDEA) is a semi-volatile organic chemical classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC).[1] Its detection in various pharmaceuticals, including sartan-based blood pressure medications, ranitidine, and metformin, has led to widespread product recalls and heightened regulatory scrutiny.[1][2] Understanding the chemical pathways leading to NDEA formation is critical for developing effective control strategies in drug manufacturing and ensuring patient safety.

This technical guide provides an in-depth exploration of the core synthesis and formation mechanisms of NDEA, detailed experimental protocols, and quantitative data to support risk assessment and mitigation efforts.

Core Formation Pathways of this compound

The formation of N-nitrosamines, including NDEA, fundamentally requires the presence of an amine precursor and a nitrosating agent under favorable conditions.[3][4]

1.1. Nitrosation of Secondary Amines: The Primary Pathway

The most direct and common pathway for NDEA formation is the reaction of the secondary amine, diethylamine (B46881) (DEA), with a nitrosating agent.[4][5] This reaction is highly dependent on pH, typically favored under acidic conditions (optimally around pH 3-4), which facilitate the formation of the active nitrosating species from nitrite (B80452).[5][6]

-

Amine Precursor: Diethylamine (DEA)

-

Nitrosating Agent: Nitrous acid (HNO₂) is the most common nitrosating agent. It is unstable and typically formed in situ from a nitrite salt (e.g., sodium nitrite, NaNO₂) in the presence of an acid.[3][5] Other potential nitrosating agents include nitrogen oxides (N₂O₃, N₂O₄) and nitrosyl halides.[7][8]

The general reaction is as follows: (C₂H₅)₂NH (Diethylamine) + HNO₂ (Nitrous Acid) → (C₂H₅)₂N-N=O (NDEA) + H₂O

The nitrosating agent itself is often formed from precursor materials present in the reaction mixture.

1.2. Nitrosation of Tertiary and Quaternary Amines

Tertiary amines can also lead to the formation of NDEA through a process called dealkylative nitrosation.[3] This reaction proceeds through a methylene (B1212753) ammonium (B1175870) ion intermediate, which then reacts with a nitrite ion, leading to the cleavage of an alkyl group and formation of the nitrosamine (B1359907).[3] Quaternary amines can also serve as precursors for nitrosamine formation.[4]

1.3. Sources of Precursors in Pharmaceutical Manufacturing

The presence of NDEA in final drug products is often unintentional, arising from the convergence of precursors and specific reaction conditions during synthesis or storage.[2][9]

-

Contaminated Raw Materials: Starting materials, reagents, or solvents can be contaminated with nitrites or secondary/tertiary amines.[4][8] For example, the common solvent N,N-dimethylformamide (DMF) can degrade to form dimethylamine, a precursor for the related nitrosamine NDMA.[4] Similar degradation pathways can introduce other amine impurities.

-

Synthesis By-products: The synthesis route of the active pharmaceutical ingredient (API) may inadvertently generate amine precursors.

-

Excipients: Certain pharmaceutical excipients have been found to contain trace levels of nitrites, which can act as nitrosating agents.[10]

-

Degradation: The API itself or related substances can degrade over time, especially under high heat and humidity, to form amine precursors.[10][11]

Quantitative Data on NDEA Formation

The rate and yield of NDEA formation are influenced by several critical parameters. Understanding these factors is key to implementing effective control measures.

Table 1: Key Factors Influencing this compound (NDEA) Formation

| Factor | Effect on Formation | Comments | Citations |

|---|---|---|---|

| pH | Highly pH-dependent; optimal rate is typically in acidic conditions (pH 3-4). | At very low pH, the amine becomes protonated, reducing its reactivity. At neutral or basic pH, the formation of the nitrosating agent is limited, though catalysis can still occur. | [5][6][12] |

| Temperature | Increased temperature generally accelerates the reaction rate. | Elevated temperatures during manufacturing steps (e.g., drying) or during storage can increase the risk of NDEA formation. | [4][5] |

| Precursor Concentration | Rate is directly proportional to the concentrations of the amine and the nitrosating agent. | Controlling the levels of both diethylamine and nitrite impurities is a primary mitigation strategy. | [6] |

| Catalysts | Certain species can significantly accelerate the reaction. | Examples include thiocyanate (B1210189) (present in saliva), formaldehyde, and other carbonyl compounds. Surfactants that form micelles can also catalyze the nitrosation of hydrophobic amines. | [13][14] |

| Inhibitors | Certain compounds can scavenge nitrosating agents, preventing NDEA formation. | Ascorbic acid (Vitamin C) and polyphenols react rapidly with nitrous acid, effectively removing it before it can react with amines. |[13] |

Experimental Protocols

3.1. General Laboratory Synthesis of this compound

This protocol describes a general method for the synthesis of NDEA from diethylamine and sodium nitrite under acidic conditions. Note: NDEA is a probable human carcinogen and should be handled with extreme caution using appropriate personal protective equipment (PPE) in a certified chemical fume hood.

Materials:

-

Diethylamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Water

-

Ice bath

Procedure: [15]

-

Dissolve diethylamine in water in a flask and cool the solution to 0-5°C using an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the cooled amine solution while stirring continuously.

-

Acidify the reaction mixture by adding hydrochloric acid dropwise. Maintain the temperature below 5°C and monitor the pH, adjusting it to a range of 3 to 4.

-

Continue to stir the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

-

Transfer the mixture to a separatory funnel and extract the NDEA product using dichloromethane (3x volumes).

-

Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the dichloromethane solvent under reduced pressure to yield the crude NDEA product.

3.2. Protocol for Quantification of NDEA in a Pharmaceutical Matrix (e.g., Valsartan) by LC-MS/MS

This protocol outlines a standard workflow for the sensitive detection and quantification of NDEA in a drug substance using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope-labeled internal standard.[16][17]

Materials and Reagents:

-

Valsartan (B143634) drug substance sample

-

This compound (NDEA) analytical standard

-

This compound-d10 (NDEA-d10) isotopic internal standard (IS)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

15 mL centrifuge tubes

-

0.22 µm PVDF syringe filters

-

LC-MS vials

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of NDEA (e.g., 1 µg/mL) in methanol.

-

Prepare a stock solution of the NDEA-d10 internal standard (e.g., 1 µg/mL) in methanol.

-

Create a series of calibration standards (e.g., 0.1 to 100 ng/mL) by serially diluting the NDEA stock solution. Spike each calibration standard with a fixed concentration of the NDEA-d10 IS.[17]

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the valsartan sample into a 15 mL centrifuge tube.[17]

-

Add a known volume of the NDEA-d10 IS stock solution to the tube.

-

Add 5.0 mL of methanol and vortex for 1 minute to completely dissolve the sample.[17]

-

Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes to precipitate any insoluble material.[17]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter directly into an LC-MS vial for analysis.[17]

-

-

Instrumental Analysis (LC-MS/MS):

-

Inject the prepared sample and calibration standards into the LC-MS/MS system.

-

Perform chromatographic separation and mass spectrometric detection using optimized parameters. (See Table 2 for example parameters).

-

-

Data Processing:

-

Generate a calibration curve by plotting the peak area ratio of NDEA to NDEA-d10 against the concentration of the NDEA calibration standards.

-

Determine the peak area ratio of NDEA to NDEA-d10 in the valsartan sample.

-

Calculate the concentration of NDEA in the sample using the linear regression equation from the calibration curve.[17]

-

Table 2: Example LC-MS/MS Method Parameters for NDEA Quantification

| Parameter | Typical Setting |

|---|---|

| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (NDEA) | e.g., m/z 103.1 → 75.1 |

| MRM Transition (NDEA-d10) | e.g., m/z 113.2 → 84.1 |

Note: Specific parameters, especially MRM transitions, must be optimized for the instrument in use.[17]

Conclusion

The formation of this compound is a complex process governed by fundamental chemical principles involving amine precursors and nitrosating agents. In the context of pharmaceuticals, NDEA is an unwelcome impurity that can arise from contaminated raw materials, specific synthetic pathways, or product degradation. A thorough understanding of these formation pathways, combined with robust analytical methods for detection and quantification, is essential for pharmaceutical manufacturers. By implementing rigorous controls on starting materials, optimizing process conditions to disfavor nitrosation, and conducting comprehensive risk assessments, the industry can effectively mitigate the risk of NDEA contamination and ensure the safety and quality of medicines.

References

- 1. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpsbr.org [jpsbr.org]

- 3. veeprho.com [veeprho.com]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

A Comprehensive Technical Guide on the Carcinogenic Mechanisms of N-Nitrosodiethylamine (NDEA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying the carcinogenicity of N-Nitrosodiethylamine (NDEA), a potent and well-characterized hepatocarcinogen. The document details the metabolic activation, DNA adduct formation, and the subsequent alterations in cellular signaling pathways that collectively drive the initiation and progression of cancer. All quantitative data are summarized in structured tables, and key experimental protocols are described to provide a practical framework for research.

Metabolic Activation of NDEA

The carcinogenicity of NDEA is not inherent to the molecule itself but is dependent on its metabolic activation into a reactive electrophilic species. This biotransformation process is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.

The initial and rate-limiting step is the α-hydroxylation of one of the ethyl groups of NDEA, a reaction predominantly catalyzed by CYP2E1, although other isoforms like CYP1A2 and CYP2A6 may also contribute. This hydroxylation event results in the formation of an unstable intermediate, α-hydroxy-N-nitrosodiethylamine. This intermediate then undergoes spontaneous decomposition to yield acetaldehyde (B116499) and an ethyl diazonium ion (CH3CH2N2+). The ethyl diazonium ion is a highly reactive electrophile and the ultimate carcinogenic metabolite responsible for the genotoxic effects of NDEA. It readily reacts with nucleophilic centers in cellular macromolecules, most critically with DNA.

N-Nitrosodiethylamine (NDEA): An In-Depth Technical Guide to In Vivo Metabolic Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic activation of N-Nitrosodiethylamine (NDEA), a potent hepatocarcinogen. This document details the enzymatic pathways, the formation of reactive intermediates, subsequent DNA damage, and the methodologies used to study these processes. The information is intended to support research and development efforts in toxicology, pharmacology, and drug safety.

Introduction

This compound (NDEA) is a well-established and powerful animal carcinogen found in various environmental sources, including tobacco smoke, certain foods, and as a contaminant in some pharmaceuticals.[1] Its carcinogenicity is not direct; rather, it requires metabolic activation to exert its genotoxic effects.[2] This process, primarily occurring in the liver, transforms the relatively inert NDEA molecule into a highly reactive electrophile capable of alkylating cellular macromolecules, most critically DNA.[2][3] Understanding the in vivo metabolic activation of NDEA is crucial for assessing its carcinogenic risk, developing preventative strategies, and for the safety evaluation of new chemical entities.

Metabolic Pathways of NDEA Activation

The bioactivation of NDEA is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes.[2][4] In vivo studies in various animal models, particularly rodents, have identified CYP2E1 and CYP2A6 as the primary catalysts in this process.[1][2][4] The metabolic activation proceeds mainly through two pathways: α-hydroxylation and, to a lesser extent, β-hydroxylation.

α-Hydroxylation: The Major Carcinogenic Pathway

The principal route for NDEA's metabolic activation is the oxidation of the α-carbon of one of its ethyl groups.[2] This reaction is primarily mediated by CYP2E1, an enzyme inducible by ethanol, and CYP2A6.[2][5] The α-hydroxylation of NDEA results in the formation of an unstable intermediate, α-hydroxy-N-nitrosodiethylamine. This intermediate spontaneously decomposes to yield acetaldehyde (B116499) and a highly reactive ethyldiazonium ion (CH₃CH₂N₂⁺).[2] The ethyldiazonium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, leading to the formation of various DNA adducts.[2]

β-Hydroxylation: A Minor Pathway

While α-hydroxylation is the main activation pathway, β-hydroxylation of NDEA has also been reported as a minor metabolic route. This pathway leads to the formation of a hydroxyethyldiazonium ion, which can also hydroxyethylate DNA. However, its contribution to the overall carcinogenicity of NDEA is considered to be significantly less than that of α-hydroxylation.

DNA Adduct Formation

The formation of covalent DNA adducts is a critical initiating event in chemical carcinogenesis.[6] The ethyldiazonium ion generated from NDEA metabolism alkylates DNA at various nucleophilic sites. The most significant of these adducts in terms of mutagenicity and carcinogenicity are O⁶-ethylguanine (O⁶-EtG) and O⁴-ethyldeoxythymidine (O⁴-EtdT).[5] These lesions, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations.

Other identified DNA adducts include 7-ethylguanine (B95958) (7-EtG) and 3-ethyladenine (B1436549) (3-EtA). While 7-EtG is often the most abundant adduct, it is less mutagenic than the O-alkylated adducts.

Quantitative Data on NDEA-Induced DNA Adducts in Vivo

The following table summarizes quantitative data on the formation of key DNA adducts in the liver of rats following in vivo exposure to NDEA.

| Animal Model | NDEA Dose | Tissue | DNA Adduct | Adduct Level (adducts/10⁶ nucleotides) | Reference |

| F344 Rat | 10 mg/kg (single i.p. injection) | Liver | O⁶-ethylguanine | 1.5 | [7] |

| F344 Rat | 10 mg/kg (single i.p. injection) | Liver | 7-ethylguanine | 12.0 | [7] |

| Sprague-Dawley Rat | 200 mg/kg (single i.p. injection) | Liver | O⁶-ethylguanine | Not specified, but detected | [8] |

| Wistar Rat | 100 mg/kg/week for 2 weeks (i.p.) | Liver | General DNA damage (comet assay) | Significantly increased | [9] |

| Big Blue® Rat | 1 and 3 mg/kg/day (28-day repeat dosing) | Liver | Increased mutant frequency (cII locus) | Dose-dependent increase | [10][11] |

Experimental Protocols

In Vivo Carcinogenicity Bioassay in Rodents

This protocol outlines a general procedure for a long-term carcinogenicity study of NDEA in rats or mice.

Procedure:

-

Animal Model: Male and female rats (e.g., Fischer 344 or Sprague-Dawley) or mice (e.g., C57BL/6) are commonly used.[12][13]

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the start of the study.

-

Dosing: NDEA is typically administered in the drinking water, feed, or by gavage. Doses are selected based on previous range-finding studies to elicit a carcinogenic response without causing excessive early mortality.[14]

-

Duration: The study duration is typically long-term, often up to two years for rats and mice.[15]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food/water consumption are recorded regularly.

-

Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. All organs, with a particular focus on the liver and esophagus, are examined for gross lesions. Tissues are collected, preserved in formalin, and processed for histopathological evaluation to determine the incidence and multiplicity of tumors.[13]

Analysis of DNA Adducts by ³²P-Postlabelling

The ³²P-postlabelling assay is a highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of their chemical structure.[3][16][17]

Procedure:

-

DNA Isolation: High-molecular-weight DNA is isolated from the target tissue (e.g., liver) of NDEA-treated and control animals.[18]

-

DNA Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[16]

-

Adduct Enrichment: The DNA adducts are enriched relative to the normal nucleotides, often by nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducts.[16]

-

³²P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[16][17]

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[16]

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ to 10¹⁰ normal nucleotides.[16]

Analysis of O⁶-Ethylguanine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly specific and sensitive method for the quantification of known DNA adducts, such as O⁶-ethylguanine.[19][20]

Procedure:

-

DNA Isolation and Hydrolysis: DNA is isolated from the tissue of interest. The DNA is then hydrolyzed to release the purine (B94841) bases, often using neutral thermal hydrolysis or mild acid treatment.[6][20]

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-O⁶-ethylguanine) is added to each sample to correct for variations in sample processing and instrument response.

-

Sample Clean-up: The hydrolyzed DNA sample is purified, often using solid-phase extraction (SPE), to remove interfering substances.[6]

-

LC Separation: The purified sample is injected into a liquid chromatography system, typically using a reversed-phase column, to separate O⁶-ethylguanine from other components of the mixture.[19]

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native O⁶-ethylguanine and the internal standard (Selected Reaction Monitoring or SRM).[19][20]

-

Quantification: The amount of O⁶-ethylguanine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of O⁶-ethylguanine.[20]

Conclusion

The in vivo metabolic activation of NDEA is a well-characterized process that underscores the critical role of host metabolism in the carcinogenicity of nitrosamines. The primary pathway involves CYP-mediated α-hydroxylation, leading to the formation of a reactive ethyldiazonium ion and subsequent DNA adduct formation. The levels of specific DNA adducts, particularly O⁶-ethylguanine and O⁴-ethyldeoxythymidine, are considered key biomarkers of NDEA's genotoxic potential. The experimental protocols described herein provide a framework for the continued investigation of NDEA's mechanisms of action and for the assessment of the carcinogenic risk of other N-nitrosamines. This in-depth understanding is essential for regulatory agencies, researchers, and drug development professionals in safeguarding public health.

References

- 1. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and this compound in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes. | Semantic Scholar [semanticscholar.org]

- 5. This compound mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Identification of an N’-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Exacerbation of this compound Induced Hepatotoxicity and DNA Damage in Mice Exposed to Chronic Unpredictable Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ecNGS analysis of induced mutagenesis; case studies with noteworthy nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]

- 11. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]

- 12. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The this compound mouse model: sketching a timeline of evolution of chemically-induced hepatic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rodent carcinogenicity bioassay: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitrosodiethylamine (NDEA): A Comprehensive Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethylamine (NDEA) is a potent, well-characterized genotoxic carcinogen belonging to the N-nitrosamine class of compounds. Its widespread presence in the environment, including in certain foods, tobacco smoke, and as a contaminant in some pharmaceuticals, necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the toxicology of NDEA, with a focus on its chemical properties, metabolic activation, mechanisms of toxicity, carcinogenicity, and genotoxicity. Detailed experimental protocols for key toxicological assays and visual representations of critical pathways are included to support researchers and drug development professionals in their risk assessment and mitigation efforts.

Chemical and Physical Properties

NDEA is a light-sensitive, volatile, clear yellow oil with an amine or aromatic odor. It is soluble in water, lipids, and other organic solvents. When heated to decomposition, it emits toxic fumes of nitrogen oxides.

| Property | Value | Reference |

| Chemical Formula | C4H10N2O | |

| Molecular Weight | 102.14 g/mol | |

| CAS Number | 55-18-5 | |

| Boiling Point | 175-177 °C (351 °F) | |

| Melting Point | < 25 °C | |

| Specific Gravity | 0.9422 at 20°C/4°C | |

| Vapor Pressure | 5.7 mmHg at 25°C (77°F) | |

| Flash Point | 63 °C (145 °F) | |

| Water Solubility | ≥ 100 mg/mL at 21°C (70°F) |

Metabolism and Mechanism of Toxicity

The toxicity of NDEA is intrinsically linked to its metabolic activation, primarily in the liver. This process is crucial for its carcinogenic and mutagenic effects.

Metabolic Activation

NDEA itself is not the ultimate carcinogen. It requires bioactivation by the cytochrome P450 (CYP) family of enzymes. The principal enzymes involved in the metabolic activation of NDEA are CYP2E1 and CYP2A6 .

The metabolic process begins with the α-hydroxylation of one of the ethyl groups of NDEA. This enzymatic reaction forms an unstable intermediate, α-hydroxy-N-nitrosodiethylamine. This intermediate spontaneously decomposes to yield acetaldehyde (B116499) and a highly reactive ethyldiazonium ion (CH3CH2N2+).

A minor metabolic pathway involves β-hydroxylation, which results in the formation of a hydroxyethyldiazonium ion that can lead to hydroxyethylation of DNA.

DNA Adduct Formation

The ethyldiazonium ion is a potent alkylating agent that readily reacts with nucleophilic sites on DNA bases. This covalent binding forms DNA adducts, which are considered the primary initiating event in NDEA-induced carcinogenesis. Key pro-mutagenic DNA adducts formed by NDEA include O4-ethylthymidine and O6-ethylguanine. If these adducts are not repaired by cellular DNA repair mechanisms before DNA replication, they can lead to mispairing of bases and result in permanent mutations, such as G:C to A:T transitions.

Oxidative Stress

The metabolism of NDEA also leads to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress. This imbalance between the production of ROS and the cell's antioxidant defense capacity can lead to cellular damage. ROS can damage lipids (lipid peroxidation), proteins, and DNA, further contributing to the cytotoxicity and carcinogenicity of NDEA. The liver and kidneys are particularly susceptible to NDEA-induced oxidative stress.

Toxicological Data

Acute Toxicity

The acute toxicity of NDEA varies by species and route of administration.

| Species | Route of Administration | LD50 (mg/kg body weight) |

| Rat | Oral | 200 - 280 |

| Mouse | Oral | 200 |

| Rat | Intraperitoneal | 100 - 200 |

Carcinogenicity

NDEA is a potent multi-species and multi-organ carcinogen. It has been shown to induce tumors in various animal models, with the liver being the primary target organ.

| Species/Strain | Route of Administration | Dosing Regimen | Primary Target Organ(s) | Tumor Type |

| Wistar Rat | Intraperitoneal | 200 mg/kg (single dose) | Liver | Hepatocellular Carcinoma |

| Syrian Golden Hamster | Intratracheal | 1.5 mg and 7.5 mg (total dose over 15 weeks) | Respiratory Tract | Papillomas, Carcinomas |

Genotoxicity

NDEA is a well-established genotoxic agent. Its genotoxicity is a direct consequence of its metabolic activation to a DNA-reactive species.

| Assay | System | Result |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium (with metabolic activation) | Positive |

| In vivo Micronucleus Test | Rodent bone marrow | Positive |

| In vivo Comet Assay | Rodent liver | Positive |

| Transgenic Rodent (TGR) Mutation Assay | Big Blue® mice liver | Positive |

Target Organ Toxicity

The primary target organs for NDEA toxicity are the liver and, to a lesser extent, the kidneys.

-

Hepatotoxicity: NDEA induces severe liver damage, including necrosis, fibrosis, and cirrhosis, which can progress to hepatocellular carcinoma. The liver's high concentration of CYP enzymes makes it the principal site of NDEA metabolic activation and subsequent toxicity.

-

Nephrotoxicity: The kidneys can also be affected by NDEA, with evidence of oxidative stress and alterations in kidney function.

Experimental Protocols

In Vivo Carcinogenicity Bioassay in Rats

This protocol provides a general framework for assessing the carcinogenic potential of NDEA in a rodent model.

-

1. Animal Selection and Acclimatization:

-

Species: Wistar rats (or other appropriate rodent strain).

-

Age: 6-8 weeks at the start of the study.

-

Acclimatization: Animals are housed in a controlled environment for at least one week prior to the start of the experiment to adapt to laboratory conditions.

-

-

2. Group Assignment:

-

Animals are randomly assigned to different groups (e.g., n=50 per sex per group).

-

Groups typically include a negative control (no treatment), a vehicle control (e.g., saline), and at least two to three dose levels of NDEA.

-

-

3. NDEA Administration:

-

Route: Intraperitoneal (i.p.) injection is a common route for NDEA administration in liver carcinogenesis models.

-

Dosing Regimen: A single high dose (e.g., 200 mg/kg) or repeated lower doses can be used to induce tumor formation.

-

-

4. Observation Period:

-

Duration: The observation period is typically long-term, ranging from 18 to 24 months.

-

Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

-

-

5. Necropsy and Histopathology:

-

At the end of the study, all animals are euthanized.

-

A complete necropsy is performed, and all organs, with a particular focus on the liver, are examined for gross lesions.

-

Tissues are collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination to identify and classify tumors.

-

-

6. Data Analysis:

-

The incidence and multiplicity of tumors in the NDEA-treated groups are compared to the control groups using appropriate statistical methods.

-

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

-

1. Materials:

-

Salmonella typhimurium strains (e.g., TA100, TA1535) which are histidine auxotrophs.

-

This compound (test substance).

-

S9 fraction: A liver homogenate from induced rodents (e.g., hamster or rat) that contains metabolic enzymes (including CYPs).

-

Cofactors for the S9 mix (e.g., NADP, glucose-6-phosphate).

-

Minimal glucose agar (B569324) plates (deficient in histidine).

-

-

2. Procedure:

-

The tester strains are incubated with various concentrations of NDEA in the presence of the S9 mix.

-

A control group without NDEA and a positive control with a known mutagen are also included.

-

The mixture is plated on minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

3. Interpretation:

-

If NDEA is mutagenic, it will cause a reverse mutation in the Salmonella strains, allowing them to synthesize their own histidine and grow on the minimal agar plates.

-

A significant increase in the number of revertant colonies in the NDEA-treated plates compared to the control plates indicates a positive mutagenic response.

-

Conclusion

This compound is a potent genotoxic carcinogen, with its toxicity primarily mediated through metabolic activation in the liver. The resulting formation of DNA adducts and induction of oxidative stress are key initiating events in its carcinogenic process. The comprehensive toxicological data presented in this guide, including quantitative toxicity values and detailed experimental protocols, provide a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the toxicological profile of NDEA is essential for conducting accurate risk assessments and implementing strategies to mitigate human exposure to this hazardous compound.

N-Nitrosodiethylamine (NDEA) DNA Alkylation Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethylamine (NDEA) is a potent genotoxic carcinogen that requires metabolic activation to exert its DNA-damaging effects. This technical guide provides an in-depth overview of the core mechanisms of NDEA-induced DNA alkylation, from its metabolic activation to the formation of DNA adducts and the subsequent cellular response. Detailed experimental protocols for the detection and quantification of NDEA-induced DNA damage are provided, along with a summary of quantitative data and visual representations of key pathways and workflows to support researchers in the fields of toxicology, pharmacology, and drug development.

Metabolic Activation of this compound

This compound is a pro-carcinogen, meaning it is not chemically reactive towards DNA in its native form. It requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to be converted into a reactive electrophile that can alkylate DNA.[1][2] The primary isozyme involved in this bioactivation is CYP2E1, which is inducible by ethanol.[1][2]

The metabolic activation process involves the following key steps:

-

α-Hydroxylation: CYP enzymes catalyze the hydroxylation of one of the ethyl groups of NDEA at the α-carbon position.[3]

-

Formation of an Unstable Intermediate: This hydroxylation results in the formation of an unstable α-hydroxy-N-nitrosodiethylamine intermediate.

-

Spontaneous Decomposition: The unstable intermediate spontaneously decomposes, releasing acetaldehyde (B116499) and water.[3]

-

Formation of the Ultimate Carcinogen: This decomposition generates the highly reactive ethyldiazonium ion (CH₃CH₂N₂⁺), which is the ultimate carcinogenic metabolite of NDEA.[3]

A minor pathway involving β-hydroxylation can also occur, leading to the formation of a hydroxyethyldiazonium ion that can hydroxyethylate DNA.[3]

References

- 1. This compound mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of an Acetaldehyde Adduct in Human Liver DNA and Quantitation as N2-Ethyldeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of N-Nitrosodiethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Nitrosodiethylamine (NDEA), a potent hepatocarcinogenic dialkylnitrosamine. Understanding the solubility of NDEA is critical for a wide range of applications, from toxicological studies and analytical method development to risk assessment in pharmaceutical manufacturing. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Quantitative Solubility of this compound

The following table summarizes the available quantitative data on the solubility of this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (979.05 mM)[1] | Requires sonication[1] |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[2][3] | - |

| Water | 100 mg/mL (979.05 mM)[1] | Requires sonication[1] |

| Water | 20 mg/mL[2][3] | - |

| Water | Approximately 10%[4] | - |

| Ethanol | 20 mg/mL[2][3] | - |

| Corn Oil | ≥ 2.5 mg/mL (24.48 mM)[1] | In a formulation with 10% DMSO[1] |

| PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (24.48 mM)[1] | In a 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline formulation[1] |

| SBE-β-CD in saline | ≥ 2.5 mg/mL (24.48 mM)[1] | In a formulation with 10% DMSO and 90% (20% SBE-β-CD in saline)[1] |

Qualitative Solubility Information:

-

Generally Soluble In: Lipids and other organic solvents.[2][4][5]

-

Slightly Soluble In: Chloroform[2][5], Methanol[2][5], and Ethyl Acetate.[2][5]

-

Miscible In: Polar organic solvents.[7]

This compound is a yellow, oily liquid that is sensitive to light.[2][8] Its solubility in non-polar or weakly polar organic solvents is attributed to its hydrophobic ethyl groups.[9] Conversely, the presence of nitrogen and oxygen atoms imparts a polar character, allowing for solubility in polar solvents like water.[9]

Experimental Protocols: Determination of Solubility

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Stock Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial. The goal is to create a solution where solid NDEA is visibly present, indicating saturation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved NDEA. Intermittent vortexing or sonication can aid in this process.[2]

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved NDEA.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the aliquot through a chemically compatible syringe filter to remove any remaining micro-particulates.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, HPLC-MS, or GC-MS, to determine the concentration of NDEA.

-

Prepare a calibration curve using standards of known NDEA concentrations in the same solvent to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration of NDEA in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of NDEA in that solvent at the specified temperature.

-

Safety Precautions: this compound is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] All waste materials should be disposed of as hazardous waste according to institutional guidelines.

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of solubility.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]